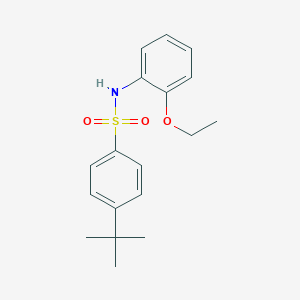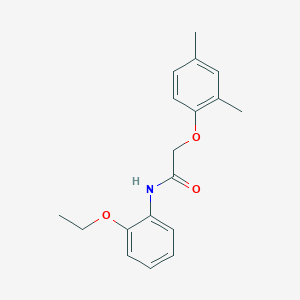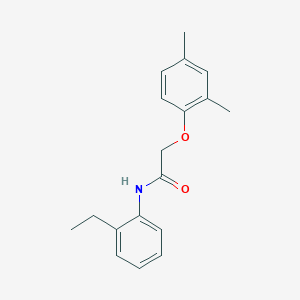![molecular formula C13H17NO3 B311973 methyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B311973.png)
methyl 4-[(3-methylbutanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-[(3-methylbutanoyl)amino]benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a methyl 4-(3-methylbutanamido) group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: methyl 4-[(3-methylbutanoyl)amino]benzoate can be synthesized through the esterification of 4-(3-methylbutanamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of methyl 4-(3-methylbutanamido)benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as dihalohydantoin can enhance the reaction rate and yield. The process is designed to minimize waste and optimize the recovery of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: methyl 4-[(3-methylbutanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are employed.
Major Products Formed:
Oxidation: 4-(3-methylbutanamido)benzoic acid.
Reduction: 4-(3-methylbutanamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
methyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 4-(3-methylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester with a propyl group, used in cosmetics and personal care products.
Uniqueness: methyl 4-[(3-methylbutanoyl)amino]benzoate is unique due to the presence of the 3-methylbutanamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like methyl benzoate and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
methyl 4-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-6-4-10(5-7-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |
Clave InChI |
GKJNKMFKODDPST-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B311901.png)


![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B311908.png)






